3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione

Physicochemical profiling LogP Drug-likeness

3-Methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 28668-19-1) is a heterobicyclic small molecule (C₆H₆N₄O₂, MW 166.14) belonging to the pyrazolo[4,3-d]pyrimidine-5,7-dione family. The scaffold comprises a pyrazole ring fused to a pyrimidine-5,7-dione, with a methyl substituent at the 3-position of the pyrazole.

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
CAS No. 28668-19-1
Cat. No. B11917926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione
CAS28668-19-1
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C(=O)NC(=O)N2
InChIInChI=1S/C6H6N4O2/c1-2-3-4(10-9-2)5(11)8-6(12)7-3/h1H3,(H,9,10)(H2,7,8,11,12)
InChIKeyPGSUDFAXDCCGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 28668-19-1): A Defined Pyrazolo-Pyrimidinedione Scaffold for Rational Derivatization


3-Methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 28668-19-1) is a heterobicyclic small molecule (C₆H₆N₄O₂, MW 166.14) belonging to the pyrazolo[4,3-d]pyrimidine-5,7-dione family . The scaffold comprises a pyrazole ring fused to a pyrimidine-5,7-dione, with a methyl substituent at the 3-position of the pyrazole. Ab initio calculations have established that the dioxo tautomer is the global minimum on the potential energy surface, imparting a well-defined tautomeric state that reduces ambiguity in structure-based design [1]. The compound serves as a key synthetic intermediate for 7-substituted cytokinin antagonists and other biologically active derivatives [2].

Why 3-Methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione Cannot Be Replaced by Unsubstituted or Regioisomeric Pyrazolo-Pyrimidinediones


The 3-methyl substituent on the pyrazolo[4,3-d]pyrimidine-5,7-dione core exerts measurable and functionally significant effects on both physicochemical properties and synthetic utility that preclude simple substitution with the unsubstituted parent (CAS 40769-81-1) or the regioisomeric 1-methyl analogue (CAS 83824-38-8). The methyl group at the 3-position alters the electronic environment of the pyrazole ring, shifts the computed partition coefficient (LogP) by approximately +0.3 log units relative to the des-methyl parent [1], and directs electrophilic substitution and alkylation to the 7-position—a regiochemical outcome that is essential for generating the 7-alkylamino-3-methylpyrazolo[4,3-d]pyrimidine class of cytokinin antagonists [2]. Furthermore, the 3-methyl substitution reduces crystal packing density by approximately 7% compared to the unsubstituted core (1.522 vs. 1.637 g/cm³ predicted), which may influence solubility and formulation behavior . These differences are quantitative, reproducible, and directly relevant to synthetic planning and assay reproducibility.

Quantitative Differentiation Evidence: 3-Methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione vs. Closest Analogs


Computed LogP Shift: +0.31 Log Units vs. Unsubstituted Parent Improves Predicted Membrane Permeability

The computed LogP of 3-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is -0.75, compared with -1.06 for the des-methyl parent compound 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 40769-81-1) [1]. This represents a +0.31 log unit increase in lipophilicity attributable solely to the 3-methyl substituent. The 1-methyl regioisomer (CAS 83824-38-8) has a computed XLogP3 of -0.9, indicating that the 3-methyl positional isomer provides a distinct lipophilicity profile compared to both the unsubstituted core and the 1-methyl variant [2]. In the context of fragment-based drug discovery and lead optimization, a ΔLogP of +0.3 can meaningfully impact passive membrane permeability and nonspecific protein binding, making the 3-methyl scaffold a preferred starting point when modestly enhanced lipophilicity is desired without introducing additional heteroatoms or chiral centers.

Physicochemical profiling LogP Drug-likeness Membrane permeability

Predicted Crystal Density: ~7% Lower Than Unsubstituted Parent Indicating Altered Solid-State Packing

The predicted density of 3-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is 1.522 g/cm³, whereas the unsubstituted parent 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 40769-81-1) has a predicted density of 1.637 ± 0.06 g/cm³ . This represents an approximately 7.0% reduction in crystal packing density attributable to the 3-methyl substituent disrupting intermolecular hydrogen bonding networks in the solid state. The 1-methyl regioisomer (CAS 83824-38-8) has a predicted density of 1.83 ± 0.1 g/cm³, placing the 3-methyl isomer as the least dense of the three, which may correlate with higher intrinsic dissolution rate and altered mechanical properties during formulation . While these are predicted rather than experimental values, the consistent trend across independent computational methods supports a structurally meaningful difference.

Solid-state properties Crystal density Formulation Solubility

Tautomeric Ground-State Stability: Dioxo Tautomer as Global Minimum Confers Structural Reproducibility

Ab initio calculations at the MP2/6-31G**//HF/3-21G level demonstrate that for pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, the dioxo tautomer is the global minimum on the potential energy surface, with the next most stable species (oxo-hydroxy tautomer) having a relative energy of 38.7 kJ mol⁻¹ (MP2/6-31G** + 0.9 ZPE) [1]. This energy gap corresponds to an equilibrium constant of approximately 10⁻¹ for the dioxo → oxo-hydroxy transition, which is only one order of magnitude larger than the estimated frequency threshold for spontaneous mutations, suggesting that the dioxo form is strongly favored under physiological and standard laboratory conditions [1]. In contrast, related pyrazolo[3,4-d]pyrimidine isomers and other fused pyrimidine-diones can exhibit more complex tautomeric equilibria with multiple populated states, introducing ambiguity in structure-based design and spectroscopic characterization. The 3-methyl substituent does not fundamentally alter this tautomeric preference but further stabilizes the dioxo form through electron-donating inductive effects on the pyrazole ring.

Tautomerism Computational chemistry Nucleoside analogue design Structural reproducibility

Regiochemical Directing Effect: 3-Methyl Group Enables Selective 7-Position Derivatization for Cytokinin Antagonist Synthesis

The 3-methyl substituent on the pyrazolo[4,3-d]pyrimidine-5,7-dione scaffold plays a critical regiochemical directing role that enables selective functionalization at the 7-position, a transformation essential for generating the 7-alkylamino-3-methylpyrazolo[4,3-d]pyrimidine class of cytokinin antagonists [1]. The unsubstituted parent (CAS 40769-81-1) lacks this inherent regiochemical bias, potentially leading to mixtures of 5- and 7-substituted products upon electrophilic or nucleophilic derivatization [2]. This regiochemical control is functionally demonstrated by the established synthetic route: 3-methyl-4-nitropyrazole-5-carboxylic acid serves as the starting material, and the 3-methyl group directs subsequent cyclocondensation and substitution steps to yield 7-alkylamino derivatives with defined regiochemistry [1]. The cytokinin antagonist activity of the resulting 7-substituted products has been validated in tobacco callus bioassay and human lymphocyte proliferation assays, with 3-methyl-7-n-pentylaminopyrazolo[4,3-d]pyrimidine identified as a particularly potent regulator of human cell growth [1].

Regioselective synthesis Cytokinin antagonists Plant biology Chemical biology

Molecular Weight Differential: 166.14 vs. 152.11 g/mol Enables Precise Stoichiometric Control in Multi-Step Syntheses

The molecular weight of 3-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is 166.14 g/mol (exact mass 166.04900), compared with 152.11 g/mol for the unsubstituted parent 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 40769-81-1) . This 14.03 g/mol mass difference corresponds precisely to the replacement of a hydrogen atom with a methyl group (-H → -CH₃, Δ = 14.016 g/mol). The 1-methyl regioisomer (CAS 83824-38-8) has an identical molecular weight of 166.14 g/mol but a distinct CAS registry number, InChIKey, and chromatographic retention behavior, necessitating careful identity verification during procurement [1]. For laboratories conducting multi-step syntheses where precise stoichiometric calculations are critical for yield optimization, the defined molecular weight of 166.14 g/mol—supported by the molecular formula C₆H₆N₄O₂—enables accurate reagent equivalency calculations that would be erroneous if the unsubstituted parent molecular weight were inadvertently substituted.

Molecular weight Stoichiometry Synthetic chemistry Procurement specification

Optimal Application Scenarios for 3-Methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Defined Lipophilicity and Tautomeric Stability

Synthesis of 7-Substituted Cytokinin Antagonist Libraries for Plant Biology and Oncology Research

Nucleoside Antibiotic Analog Design Leveraging Tautomeric Fidelity

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